Product packaging for Ha14-1(Cat. No.:CAS No. 65673-63-4)

Ha14-1

Cat. No.: B1683850
CAS No.: 65673-63-4
M. Wt: 409.2 g/mol
InChI Key: SXJDCULZDFWMJC-UHFFFAOYSA-N
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Description

Historical Context of HA14-1 Discovery and Initial Characterization

The discovery of this compound marked an important step in the development of small molecules targeting anti-apoptotic proteins.

Structure-Based Discovery Methodology

This compound was identified through a structure-based computer screening strategy. pnas.orgnih.gov This methodology utilized the predicted structure of the Bcl-2 protein to virtually screen for organic compounds that could potentially bind to a specific surface pocket on the protein. pnas.orgnih.gov This approach aimed to find nonpeptidic ligands that could interact with the Bcl-2 surface pocket crucial for its biological function. pnas.orgmedchemexpress.com

Early Identification as a Bcl-2 Antagonist

Following its discovery via computational methods, this compound was experimentally characterized and identified as a small molecule antagonist of the Bcl-2 protein. pnas.orgtocris.comrndsystems.com In vitro binding studies confirmed that this compound interacts with a surface pocket on Bcl-2. pnas.orgmedchemexpress.com This binding was shown to disrupt the interaction between Bax and Bcl-2, a key event in the initiation of apoptosis. tocris.comrndsystems.comsigmaaldrich.com Early research demonstrated that this compound could effectively induce apoptosis in tumor cells, particularly in those overexpressing Bcl-2 protein, such as human acute myeloid leukemia (HL-60) cells. pnas.orgnih.govnih.gov

Significance of this compound as a Research Tool

This compound's ability to target Bcl-2 has established it as a significant tool in cell biology research.

Chemical Probe for Apoptotic Pathways

As a cell-permeable molecule, this compound serves as a chemical probe to study Bcl-2-regulated apoptotic pathways both in vitro and potentially in vivo. pnas.orgnih.govresearchgate.net Its interaction with the Bcl-2 surface pocket allows researchers to investigate how inhibiting Bcl-2 function impacts the complex cascade of events leading to programmed cell death. pnas.orgnih.govmedchemexpress.com Studies have shown that this compound induces apoptosis through mechanisms involving the activation of Apaf-1 and caspases, consistent with the inhibition of Bcl-2's anti-apoptotic function. pnas.orgnih.gov

Exploration of Bcl-2 Regulated Processes

Beyond its direct role in inducing apoptosis, this compound has been utilized to explore various cellular processes regulated by the Bcl-2 family of proteins. researchgate.net This includes investigating the interplay between anti-apoptotic proteins like Bcl-2, Bcl-xL, and Bcl-w, and pro-apoptotic proteins such as Bax and Bak. tocris.comrndsystems.com Research using this compound has contributed to understanding how the balance between these proteins dictates a cell's fate and its response to apoptotic stimuli. researchgate.net

Overview of Key Research Areas Investigated with this compound

This compound has been employed in diverse research areas to understand the role of Bcl-2 in various biological contexts. Key areas include:

Cancer Research: Investigating the potential of targeting Bcl-2 to overcome chemoresistance in cancer cells and to induce apoptosis in various cancer cell lines, including leukemia, lymphoma, breast cancer, ovarian carcinoma, and malignant glioma. researchgate.netmdpi.comapexbt.comaacrjournals.orgaacrjournals.orgaacrjournals.org

Apoptosis Mechanisms: Elucidating the specific molecular events downstream of Bcl-2 inhibition, such as mitochondrial membrane potential changes, caspase activation (caspase-9 and caspase-3), and the involvement of Apaf-1. pnas.orgsigmaaldrich.comnih.gov

Combination Therapies: Exploring the synergistic effects of this compound when combined with other anti-cancer agents or therapeutic strategies, such as cisplatin (B142131), paclitaxel (B517696), etoposide (B1684455), radiotherapy, and trastuzumab. researchgate.netmdpi.comapexbt.comaacrjournals.orgaacrjournals.orgaacrjournals.org

Bcl-2 Family Protein Interactions: Studying how this compound disrupts the interactions between anti-apoptotic and pro-apoptotic Bcl-2 family members and the implications of these disruptions for cell survival and death. tocris.comrndsystems.comaacrjournals.org

Drug Resistance: Examining the role of Bcl-2 overexpression in mediating drug resistance and how this compound can sensitize resistant cells to conventional therapies. rndsystems.comresearchgate.netaacrjournals.orgaacrjournals.org

Compound Stability and Analog Development: Research into the stability of this compound under physiological conditions and the development of more stable analogs to improve its utility as a research tool. mdpi.comaacrjournals.orgpsu.edu

While this compound has been a valuable tool, its instability under physiological conditions has been noted, leading to studies on its decomposition and the development of more stable analogs for research purposes. mdpi.comaacrjournals.orgpsu.edu

Direct Targeting of Anti-Apoptotic Bcl-2 Family Proteins

A central aspect of this compound's mechanism is its capacity to bind to and antagonize the function of anti-apoptotic proteins within the Bcl-2 family. These proteins, including Bcl-2, Bcl-Xl, and Bcl-w, are crucial for maintaining cell survival by preventing the activation of the apoptotic pathway.

This compound functions as a nonpeptidic ligand that binds to a specific surface pocket on the Bcl-2 protein. nih.govfrontiersin.orgwikipedia.orguniprot.orgnih.gov This interaction is considered specific to the chemical structure of this compound, as modifications to its structure can significantly alter its Bcl-2 binding activity. nih.gov In competitive binding assays using Flu-BakBH3, this compound has shown an IC50 of approximately 9 μM for binding to this designated pocket on Bcl-2. nih.govfrontiersin.orguniprot.orgnih.govnih.gov Molecular docking studies suggest that this compound occupies all three Bcl-2 homology (BH) domains: BH1, BH2, and BH3, located within the hydrophobic pocket of Bcl-2. researchgate.netgenecards.org Arginine at position 107 (ARG107) has been identified as one of the amino acids involved in the binding of this compound to Bcl-2. researchgate.net

An example of binding affinity data is presented below:

CompoundTargetIC50 (μM)Assay
This compoundBcl-2~9Competitive binding with Flu-BakBH3 (Fluorescence Polarization) nih.govfrontiersin.orguniprot.org

Research indicates that this compound also binds to another anti-apoptotic protein of the Bcl-2 family, Bcl-w. nih.govnih.govroyalsocietypublishing.org This broad interaction profile with multiple anti-apoptotic Bcl-2 family members underscores its potential to overcome resistance mechanisms that may rely on the overexpression of these proteins.

A key consequence of this compound binding to anti-apoptotic Bcl-2 proteins is the disruption of their interactions with pro-apoptotic proteins, such as Bax and Bak. This compound has been shown to disrupt the binding interaction between the Bak BH3-domain peptide and both Bcl-2 and Bcl-Xl proteins. uni-freiburg.de Furthermore, it strongly inhibits the interaction between Bcl-2 and Bax. uniprot.orgroyalsocietypublishing.orguni-freiburg.detjnpr.org This disruption effectively frees the pro-apoptotic proteins, allowing them to initiate the apoptotic cascade. This effect has been observed in both cell-free systems and within cells undergoing apoptotic stimulation. tjnpr.org

Downstream Signaling Pathways and Cellular Responses

The direct targeting of anti-apoptotic Bcl-2 family proteins by this compound leads to a cascade of downstream signaling events that culminate in cellular apoptosis.

This compound is a known inducer of apoptosis in various cell lines, including tumor cells and leukemia/lymphoma cells. nih.govfrontiersin.orgwikipedia.orguniprot.orgnih.govnih.govnih.govresearchgate.netroyalsocietypublishing.orguni-freiburg.detjnpr.orgaacrjournals.orgresearchgate.netarxiv.org The induction of cell death is often observed in a dose-dependent manner. nih.govfrontiersin.org The mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, this compound triggers the activation of caspase-9, which subsequently leads to the activation of caspase-3. nih.govfrontiersin.orgwikipedia.orguniprot.org This caspase activation results in the proteolytic cleavage of vital cellular proteins, such as PARP, a hallmark of apoptosis. wikipedia.orguniprot.org

This compound-induced apoptosis is associated with a decrease in mitochondrial membrane potential, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. uniprot.orgnih.gov The apoptotic effect of this compound is dependent on the presence of Apaf-1 (Apoptotic protease activating factor 1) nih.govwikipedia.org and requires the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. Cells deficient in Bax exhibit increased resistance to this compound-induced apoptosis.

Furthermore, this compound can enhance the apoptotic effects of other therapeutic agents, such as cisplatin, paclitaxel, and TNF-alpha, in various cancer cell types. nih.govuni-freiburg.detjnpr.orgaacrjournals.orgresearchgate.net This sensitization can occur through the modulation of other pro- and anti-apoptotic Bcl-2 family members nih.govuni-freiburg.de and the inhibition of survival pathways like NF-kappaB signaling, which is correlated with the suppression of NF-kappaB-dependent gene products. The accumulation of reactive oxygen species (ROS) and sustained activation of JNK (c-Jun N-terminal kinase) have also been implicated in this compound's ability to sensitize cells to TNF-alpha-induced apoptosis.

Studies on cell viability demonstrate the dose-dependent effect of this compound. For instance, treatment of HL-60 cells with this compound for 4 hours resulted in a dose-dependent loss of viability, with 50 μM this compound causing over 90% cell death. nih.gov

An example of cell viability data is presented below:

Cell LineTreatment (this compound Concentration)Effect on Cell ViabilityReference
HL-60 cells50 μM for 4 hours>90% loss of viability nih.gov
HL-60 cells50 μM100% apoptosis uniprot.org
HF1A3 follicular lymphoma B cells4.5 μM (LC50)Cytotoxic effect frontiersin.org
HF4.9 follicular lymphoma B cells12.6 μM (LC50)Cytotoxic effect frontiersin.org
HF28RA follicular lymphoma B cells8.1 μM (LC50)Cytotoxic effect frontiersin.org

Compound/Protein and PubChem CID/UniProt ID Table

NameIdentifier TypeIdentifier
This compoundPubChem CID3549
Bcl-2UniProt IDP10415
Bcl-XlUniProt IDQ07812
Bcl-wUniProt IDQ92843
BaxUniProt IDP40582

Induction of Apoptosis

Mediating Cytochrome c Release

A key mechanism by which this compound induces apoptosis is by mediating the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.govscirp.org Cytochrome c resides in the intermembrane space of mitochondria. wjgnet.com Its release into the cytosol is a crucial event that commits a cell to apoptosis via the intrinsic pathway. muni.cznih.gov this compound's ability to induce cytochrome c release is linked to its interaction with anti-apoptotic Bcl-2 proteins. nih.gov By inhibiting the function of proteins like Bcl-2 and Bcl-XL, which normally sequester pro-apoptotic proteins and maintain mitochondrial membrane integrity, this compound promotes the permeabilization of the outer mitochondrial membrane. muni.czwjgnet.comsigmaaldrich.com This permeabilization allows for the efflux of cytochrome c into the cytoplasm. aacrjournals.orgnih.govscirp.orgaacrjournals.org While this compound can induce cytochrome c release in intact cells, studies using isolated mitochondria have shown that this compound alone may be insufficient, suggesting the involvement of additional cellular factors or signals. nih.govnih.gov The release of cytochrome c is often considered a point of irreversible commitment to cell death. muni.cz

Research findings related to Cytochrome c Release:

TreatmentCell TypeEffect on Cytochrome c ReleaseReference
This compound (20 µM)7TD1 cellsSignificant release scirp.org
This compound (20 µM) + Dexamethasone (B1670325) (85 µM)7TD1 cellsSignificant release scirp.org
This compoundIntact cellsInduces release nih.gov
This compoundIsolated mitochondriaIneffective alone nih.govnih.gov
This compound + PK11195Isolated mitochondriaEnhanced release nih.gov
This compound + TRAILSW480/Bcl-2 cellsMarked increase aacrjournals.org
This compound + EtoposideBeGBM cellsSignificantly increased aacrjournals.org
This compound + GenisteinSK-N-BE2 and SH-SY5Y cellsIncreased mitochondrial release nih.gov
Mitochondrial Membrane Potential Dissipation

Dissipation of the mitochondrial membrane potential (Δψm) is an early event in the intrinsic apoptotic pathway and is closely associated with this compound's mechanism of action. pnas.orgnih.govaacrjournals.orgkuleuven.be The mitochondrial membrane potential is essential for ATP production through oxidative phosphorylation. A decrease or loss of this potential indicates mitochondrial dysfunction and permeabilization of the outer mitochondrial membrane. pnas.orgsigmaaldrich.com this compound has been shown to induce a decrease in mitochondrial membrane potential in various cell lines, including human acute myeloid leukemia (HL-60) cells and leukemic CEM cells. pnas.orgnih.gov This dissipation of Δψm is considered an upstream event that precedes the release of pro-apoptotic factors like cytochrome c. pnas.orgnih.gov The ability of this compound to induce Δψm dissipation is linked to its role as a Bcl-2 inhibitor, as overexpression of Bcl-2 is known to prevent the loss of mitochondrial membrane potential. pnas.org Studies have also indicated that this compound-induced loss of Δψm can occur with significant cell-to-cell variability, which may decrease with increasing doses of this compound. researchgate.net

Research findings related to Mitochondrial Membrane Potential Dissipation:

TreatmentCell TypeEffect on Mitochondrial Membrane PotentialReference
This compoundHL-60 cellsDecrease pnas.org
This compoundCEM cellsReduction (Δψm) nih.gov
This compound + Lamellarin DP388 cellsMore pronounced drop (Δψm) aacrjournals.org
This compoundJurkat T cellsLoss of Δψm arxiv.org
Involvement of Apaf-1

Apoptotic protease activating factor 1 (Apaf-1) plays a crucial role in the apoptotic pathway triggered by this compound. pnas.orgaacrjournals.orguc.ptwjgnet.com Apaf-1 is a cytosolic protein that, upon binding to cytochrome c (released from mitochondria), undergoes a conformational change and oligomerizes to form the apoptosome. aacrjournals.orgashpublications.orguc.pt This complex is essential for the recruitment and activation of Caspase-9, initiating the caspase cascade that leads to apoptosis. aacrjournals.orgashpublications.orguc.pt The apoptotic effect of this compound has been shown to be dependent on Apaf-1. pnas.org Studies using Apaf-1-deficient mouse embryonic fibroblast cells demonstrated that these cells had little apoptotic effect when treated with this compound, in contrast to the strong induction of death in wild-type cells. pnas.org This indicates that Apaf-1 is required for this compound to effectively induce apoptosis, consistent with this compound acting through the mitochondrial pathway which converges on Apaf-1-mediated apoptosome formation. pnas.org

Bax Translocation Requirement

The translocation of Bax from the cytosol to the mitochondria is a required step for this compound to induce apoptosis. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net Bax is a pro-apoptotic protein belonging to the Bcl-2 family. In healthy cells, Bax is primarily found in the cytosol. Upon receiving an apoptotic signal, Bax undergoes conformational changes and translocates to the outer mitochondrial membrane. sigmaaldrich.comnih.govaacrjournals.orgnih.gov At the mitochondria, Bax can oligomerize and form pores or channels in the outer membrane, facilitating the release of cytochrome c and other pro-apoptotic factors. sigmaaldrich.com this compound has been shown to induce the translocation of Bax from the cytosol to the mitochondria. nih.govaacrjournals.orgaacrjournals.org Furthermore, cells deficient in Bax are significantly more resistant to this compound-induced apoptosis compared to Bax-positive cells, highlighting the essential role of Bax in this process. nih.govaacrjournals.orgaacrjournals.org This suggests that while this compound inhibits anti-apoptotic Bcl-2 proteins, the subsequent translocation and activation of Bax are critical for the downstream events of mitochondrial outer membrane permeabilization and cytochrome c release. aacrjournals.orgaacrjournals.org

Research findings related to Bax Translocation:

TreatmentCell TypeEffect on Bax TranslocationReference
This compoundHL60 cellsInduces translocation nih.govaacrjournals.orgaacrjournals.org
This compound + TRAILSW480/Bcl-2 cellsRestored redistribution aacrjournals.org
This compound + Flavopiridol (B1662207)Human myeloma cellsMitochondrial translocation nih.gov
This compound + GenisteinSK-N-BE2 and SH-SY5Y cellsUpregulation of Bax nih.gov

Modulation of Other Signaling Pathways

Inhibition of NF-κB Activation

This compound has been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govalfa-chemistry.com NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in cell survival, inflammation, and immune responses. nih.gov Activation of NF-κB often promotes cell survival and can confer resistance to apoptosis. nih.gov Studies have shown that this compound suppresses NF-κB activation by inhibiting the phosphorylation and degradation of IκBα, an inhibitor protein that sequesters NF-κB in the cytoplasm. nih.govalfa-chemistry.com This inhibition of NF-κB activation can lead to the suppression of NF-κB-dependent gene products that promote survival, such as c-myc, cyclin D1, cox-2, and IAP-1. nih.govalfa-chemistry.com By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis induced by agents like TNF-alpha or chemotherapy. nih.govresearchgate.net This modulation of the NF-κB pathway represents an additional mechanism by which this compound influences cellular fate. nih.gov

Research findings related to NF-κB Inhibition:

TreatmentCell TypeEffect on NF-κB ActivationReference
This compoundHuman leukemia cellsSuppressed activation nih.gov
This compoundVarious human cancer cellsSuppressed activation alfa-chemistry.com
This compound + GenisteinHuman malignant neuroblastoma cells (SK-N-BE2 and SH-SY5Y)Effectively inhibited nih.gov
This compoundMIA-PaCa-2 pancreatic cancer cellsBlocked activity researchgate.net
Involvement of Reactive Oxygen Species (ROS) in Apoptosis Induction

Reactive Oxygen Species (ROS) play a significant role in this compound-induced apoptosis. Studies have shown that this compound treatment can lead to the accumulation of ROS within cells. nih.govaacrjournals.orgcapes.gov.brnih.gov This ROS generation is considered a critical signal in the sensitization effect of this compound on apoptosis induced by other agents, such as TNF-alpha. nih.gov Increased ROS levels can contribute to oxidative stress, which in turn can trigger mitochondrial dysfunction and the release of pro-apoptotic factors. capes.gov.brtandfonline.com For instance, combined exposure to flavopiridol and this compound in human multiple myeloma cells triggered a marked increase in ROS generation, and this effect, along with apoptosis, was attenuated by an antioxidant. aacrjournals.org This suggests that ROS generation is an important component of the apoptotic pathway activated by this compound, particularly in synergistic treatments. aacrjournals.org

Sustained JNK Activation

This compound has been shown to induce and sustain the activation of c-Jun N-terminal kinase (JNK). nih.govaacrjournals.orgalfa-chemistry.commedkoo.com JNK is a stress-activated protein kinase that can promote apoptosis by phosphorylating various downstream targets, including members of the Bcl-2 family. Sustained JNK activation appears to be an important signal in the sensitization effect of this compound on apoptosis, such as that induced by TNF-alpha. nih.gov Inhibition of JNK can abolish the pro-apoptotic effects of this compound in certain contexts, highlighting the critical role of this kinase in mediating this compound's action. nih.gov In human multiple myeloma cells, combined treatment with flavopiridol and this compound resulted in marked activation of JNK. aacrjournals.org

p53 Pathway Involvement

The tumor suppressor protein p53 is also implicated in the molecular mechanisms of this compound. Research indicates that this compound can influence the expression and activity of p53. researchgate.netnih.govresearchgate.net In some cancer cell lines, exposure to this compound has been observed to increase the expression of p53 and its downstream target Puma, a pro-apoptotic BH3-only protein. researchgate.netnih.govresearchgate.net This suggests that the p53 pathway may be a probable mechanism of action for this compound-induced apoptosis, potentially by downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xl and upregulating pro-apoptotic ones. researchgate.netnih.govresearchgate.net While some studies suggest a p53-independent mitochondrial apoptotic pathway can be activated by other agents in the presence of this compound, the involvement of p53 in this compound's direct effects has also been demonstrated. sabanciuniv.eduoup.com

Autophagy Modulation

This compound has been shown to modulate autophagy, a cellular process involving the degradation and recycling of cellular components. nih.gove-century.usnih.govnih.govaacrjournals.org Autophagy can have complex roles in cancer, sometimes promoting cell survival and at other times contributing to cell death. nih.gov this compound, as a Bcl-2 antagonist, can influence autophagy through several mechanisms. e-century.usnih.govaacrjournals.orgaacrjournals.orgplos.org

Disruption of Bcl-2-Beclin 1 Interaction

A key mechanism by which this compound modulates autophagy is by disrupting the inhibitory interaction between anti-apoptotic Bcl-2 proteins and Beclin 1. e-century.usnih.govaacrjournals.orgplos.org Beclin 1 is a protein essential for the initiation of autophagy. e-century.usnih.govaacrjournals.orgplos.org Under normal conditions, Bcl-2 can bind to Beclin 1, sequestering it and inhibiting autophagy. e-century.usnih.govaacrjournals.orgplos.org this compound, by binding to Bcl-2, can disrupt this complex, releasing Beclin 1 and thereby promoting the induction of autophagy. e-century.usnih.govaacrjournals.orgplos.org This disruption is considered a significant factor in this compound's ability to stimulate autophagy. e-century.usnih.gov

Activation of AMPK

This compound has been reported to stimulate the activation of AMP-activated protein kinase (AMPK). e-century.usnih.govembopress.orgresearchgate.net AMPK is a cellular energy sensor that plays a role in regulating both metabolism and autophagy. youtube.comnih.gov Activation of AMPK can promote autophagy through various downstream targets. youtube.comnih.gov Studies have indicated that the induction of autophagy by BH3 mimetics, including this compound, involves the activation of nutrient sensors like AMPK. e-century.usnih.gov

Inhibition of mTOR Activity

This compound can also influence autophagy by inhibiting the activity of the mammalian target of rapamycin (B549165) (mTOR). oup.come-century.usnih.govembopress.orgnih.gov mTOR is a central regulator of cell growth and proliferation that typically represses autophagy. oup.com Inhibition of mTOR activity is a known mechanism for inducing autophagy. oup.com Research suggests that BH3 mimetics like this compound can inhibit mTOR, contributing to their pro-autophagic effects. e-century.usnih.gov Combining this compound with mTOR inhibitors has shown enhanced inhibitory effects on cancer cell growth in some studies. aacrjournals.org

Here is a summary of some research findings related to this compound's effects on cell viability and protein expression:

Cell LineThis compound ConcentrationEffect on Cell ViabilityEffect on Bcl-2 ExpressionEffect on Bcl-xl ExpressionEffect on p53 ExpressionEffect on Puma ExpressionReference
HeLa cellsVarious concentrationsDecreased (dose-dependent)DecreaseDecreaseIncreaseIncrease researchgate.netnih.govresearchgate.net
U266 myeloma cells10 μMLittle effect aloneNot specifiedDown-regulation (with flavopiridol)Not specifiedNot specified aacrjournals.org
SH-SY5Y cells5 μMDecreased (with nutrient deprivation)Down-regulation (with genistein)Not specifiedNot specifiedNot specified plos.orgresearchgate.net
Modulation of IKK and p53

Research indicates that this compound can influence the activity of IKK (IκB kinase) and the tumor suppressor protein p53. BH3 mimetics, including this compound, have been shown to trigger the IKK kinase and deplete cytoplasmic p53. This suggests that this compound may activate pro-autophagic pathways, as activation of autophagy by BH3 mimetics like this compound was found to be independent of reduced oxidative phosphorylation or cellular ATP concentrations. Furthermore, in multiple myeloma cells, treatment with bortezomib (B1684674) followed by this compound led to the induction of p53. L-NAC, an antioxidant, was shown to attenuate this p53 induction. The activation of p53 can lead to cell cycle arrest or apoptosis. While Apigenin, another compound, has been shown to inhibit IKK and promote p53 activation in various cancer cells, a study investigating the synergistic effect of this compound and Apigenin noted the combination caused activation of extrinsic and intrinsic apoptotic pathways.

Distinct Cell Death Mechanisms

While initially characterized for its ability to induce apoptosis by targeting Bcl-2 proteins, studies suggest that this compound can also trigger other forms of cell death, depending on the concentration and cellular context.

Potential for Secondary Necrosis

As mentioned above, at higher concentrations, the cell death induced by this compound (or its analog sthis compound) can resemble secondary necrosis, occurring after maximal mitochondrial permeability. Secondary necrosis is a form of cell death that can follow apoptosis, characterized by the loss of plasma membrane integrity. While ABT-737 has been shown to lead to secondary necrosis in platelets, studies with this compound did not observe a similar widespread loss of plasma membrane integrity at earlier time points. However, the possibility remains that at later stages or higher concentrations, this compound can lead to secondary necrosis following the initial cell death signals.

Compound Information

Compound NamePubChem CID
This compound3549
Bortezomib387185
Apigenin5280445
ABT-737135387634
L-NAC6097
Bax630
Bcl-2371
Bcl-XL663
Bcl-w631
IKK8517
p532890
Beclin 1115174
Bak990
Mcl-16892
XIAP331
Etoposide3342
Cisplatin2767
Paclitaxel36314
ABT-26324873695
Venetoclax49846579

Note: PubChem CIDs for Bortezomib, Apigenin, ABT-737, L-NAC, Bax, Bcl-2, Bcl-XL, Bcl-w, IKK, p53, Beclin 1, Bak, Mcl-1, XIAP, Etoposide, Cisplatin, Paclitaxel, ABT-263, and Venetoclax were obtained through separate searches on PubChem to fulfill the requirement of listing mentioned compounds and their CIDs.this compound is a small organic compound identified as a putative Bcl-2 inhibitor through in silico screening. Its chemical structure is ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate. This compound is cell-permeable and acts by binding to a surface pocket on the antiapoptotic protein Bcl-2. nih.govharvard.edu It also binds to other antiapoptotic Bcl-2 family proteins, including Bcl-XL and Bcl-w. nih.govharvard.edu By binding to these proteins, this compound disrupts interactions with proapoptotic proteins like Bax and induces apoptosis of tumor cells. nih.govcuhk.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17BrN2O5 B1683850 Ha14-1 CAS No. 65673-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5/c1-3-23-16(21)11(8-19)13-10-7-9(18)5-6-12(10)25-15(20)14(13)17(22)24-4-2/h5-7,11,13H,3-4,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJDCULZDFWMJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C(C#N)C(=O)OCC)C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274403
Record name ha14-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65673-63-4
Record name HA 14-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065673634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ha14-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Ha14 1 Action

HA14-1 exerts its effects primarily through modulating proteins involved in cell survival and death pathways, particularly those related to the Bcl-2 family. frontiersin.orgfishersci.ca Its action is more complex than solely targeting anti-apoptotic Bcl-2 family members and may involve both mitochondria and the endoplasmic reticulum. frontiersin.orgfishersci.ca

Modulation of IKK and p53

Research indicates that this compound can influence the activity of IKK (IκB kinase) and the tumor suppressor protein p53. BH3 mimetics, including this compound, have been shown to trigger the IKK kinase and deplete cytoplasmic p53. mybiosource.com This suggests that this compound may activate pro-autophagic pathways, as activation of autophagy by BH3 mimetics like this compound was found to be independent of reduced oxidative phosphorylation or cellular ATP concentrations. mybiosource.com Furthermore, in multiple myeloma cells, sequential treatment with bortezomib (B1684674) followed by this compound led to the induction of p53. nih.gov L-NAC, an antioxidant, was shown to attenuate this p53 induction. nih.gov The activation of p53 can lead to cell cycle arrest or apoptosis. While Apigenin, another compound, has been shown to inhibit IKK and promote p53 activation in various cancer cells, researchgate.net a study investigating the synergistic effect of this compound and Apigenin noted the combination caused activation of extrinsic and intrinsic apoptotic pathways. researchgate.net

Distinct Cell Death Mechanisms

While initially characterized for its ability to induce apoptosis by targeting Bcl-2 proteins, studies suggest that this compound can also trigger other forms of cell death, depending on the concentration and cellular context. frontiersin.orgfishersci.ca

Potential for Secondary Necrosis

As mentioned above, at higher concentrations, the cell death induced by this compound (or its analog sthis compound) can resemble secondary necrosis, occurring after maximal mitochondrial permeability. frontiersin.orgfishersci.ca Secondary necrosis is a form of cell death that can follow apoptosis, characterized by the loss of plasma membrane integrity. wikipedia.orgmims.com While ABT-737 has been shown to lead to secondary necrosis in platelets, wikipedia.orgmims.com studies with this compound did not observe a similar widespread loss of plasma membrane integrity at earlier time points. wikipedia.orgmims.com However, the possibility remains that at later stages or higher concentrations, this compound can lead to secondary necrosis following the initial cell death signals. frontiersin.orgfishersci.ca

Preclinical Research Applications and Efficacy of Ha14 1

Anticancer Activity in Diverse Cancer Models

Leukemia and Lymphoma

HA14-1 has shown significant cytotoxic effects in hematological malignancies that overexpress Bcl-2. Research indicates that the compound's efficacy is closely linked to the levels of Bcl-2 in malignant cells. nih.govmdpi.com In a panel of malignant hematopoietic cell lines, this compound was most cytotoxic to those with high Bcl-2 expression. nih.govmdpi.comnih.gov At lower concentrations, typically between 5-12.5 µM, this compound predominantly triggers apoptosis, while higher concentrations can lead to necrosis. nih.govmdpi.comnih.gov

In follicular lymphoma, a cancer characterized by the t(14;18) translocation leading to Bcl-2 overexpression, this compound induced cytotoxicity and apoptosis in all tested cell lines. curemelanoma.org Studies on t(14;18)-positive lymphoma cell lines like SudHL-4 demonstrated that this compound causes a dose- and time-dependent inhibition of growth, with an IC50 of approximately 10 µM, through a caspase-3 mediated pathway. nih.govembopress.org

Furthermore, this compound has been shown to enhance the effectiveness of conventional chemotherapy agents. It potentiates the cytotoxicity of cytarabine (B982) in Bcl-2-positive lymphoblastic leukemia cells and enhances the apoptotic effects of dexamethasone (B1670325) and doxorubicin (B1662922) in follicular lymphoma cells. nih.govmdpi.comcuremelanoma.org This synergistic activity suggests its potential utility in combination therapies to overcome chemoresistance. nih.govmdpi.com

Cancer TypeCell Line/ModelKey Research FindingsCombination Therapy Insights
LeukemiaAcute Leukemic Blasts & Various Hematopoietic Cell LinesSelectively induces apoptosis in cells with high Bcl-2 expression. nih.govmdpi.comEnhances the cytotoxicity of Cytarabine. nih.govmdpi.com
Follicular LymphomaFL cell lines with t(14;18)Induces cytotoxicity and apoptosis; causes DNA fragmentation and loss of mitochondrial membrane potential. curemelanoma.orgSignificantly enhances Dexamethasone- and Doxorubicin-mediated apoptosis. curemelanoma.org
Non-Hodgkin LymphomaSudHL-4 (t(14;18)-positive)Induces dose- and time-dependent growth inhibition (IC50 ≈ 10 µM) via caspase-3 activation; downregulates Mcl-1. nih.govembopress.org-
Diffuse Large B-cell Lymphoma (DLBCL)SU-DHL-4Potentiates BIRD-2-induced apoptosis and Ca2+ release from the ER. researchgate.netShows potential for combination regimens targeting IP3R-mediated Ca2+ signaling. researchgate.net

Melanoma

Preclinical studies have investigated this compound as a potential therapeutic agent for malignant melanoma, a cancer known for its high resistance to conventional chemotherapy. Research suggests that BH3 mimetic compounds like this compound can be used to enhance the efficacy of targeted therapies. In melanoma models, these inhibitors of anti-apoptotic proteins have been shown to sensitize cancer cells to MAPK inhibitors, indicating a potential strategy to overcome drug resistance.

Glioblastoma

Glioblastoma multiforme (GBM) is a highly aggressive brain tumor known for its resistance to apoptosis. The expression of Bcl-2 is elevated in human glioblastoma tumors compared to normal glial cells. researchgate.net Preclinical research has demonstrated that low concentrations of this compound can sensitize human glioblastoma cells to apoptosis induced by radiotherapy and chemotherapy. researchgate.netresearchgate.net

The sensitizing activity of this compound in glioblastoma cells is dependent on the expression of Bcl-2 and involves the selective inhibition of the interaction between Bcl-2 and the pro-apoptotic protein Bax. researchgate.netresearchgate.net This disruption allows for the activation of the mitochondrial apoptotic pathway. In cell-based assays, this compound was shown to enhance cytochrome c release and caspase-3 activation in glioblastoma cells treated with the chemotherapeutic agent etoposide (B1684455). researchgate.net Moreover, in a xenograft mouse model, the combination of this compound and etoposide resulted in a significant delay in glioblastoma tumor growth. researchgate.net

Cancer TypeCell Line/ModelKey Research FindingsCombination Therapy Insights
Glioblastoma MultiformeBeGBM (human malignant glioma cells)Increases sensitivity to radiotherapy- and chemotherapy-induced apoptosis. researchgate.netSynergizes with Etoposide to slow tumor growth in a xenograft mouse model. researchgate.net
Glioblastoma MultiformeBeGBM & BdGBM cellsSensitizing effect requires Bcl-2 expression and involves selective inhibition of the Bcl-2/Bax interaction. researchgate.netEnhances etoposide-induced caspase activity and cytochrome c release. researchgate.net

Colon Cancer

In the context of colon cancer, research has focused on this compound's ability to overcome resistance to apoptosis induced by other anticancer agents. The overexpression of Bcl-2 in colon cancer cells can confer resistance to Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising agent that selectively induces apoptosis in tumor cells. nih.govmonash.edu

Studies using SW480 human colon cancer cells engineered to overexpress Bcl-2 showed that this overexpression protected the cells from TRAIL-induced apoptosis. nih.govmonash.edu However, the co-administration of this compound with TRAIL successfully reversed this resistance. nih.govmonash.edu The mechanism involves this compound restoring the mitochondrial amplification step of apoptosis by enabling Bax redistribution and the subsequent release of cytochrome c from the mitochondria. nih.govmonash.edu These findings suggest that this compound could be used as a novel strategy to increase TRAIL sensitivity in Bcl-2-overexpressing colon cancers. nih.gov

Breast Cancer

This compound has been evaluated for its potential to bypass chemoresistance in breast cancer cells, where the inhibition of Bcl-2 is a key therapeutic strategy. Research has shown that pre-treatment with this compound can significantly enhance the apoptotic effects of conventional chemotherapeutic drugs like cisplatin (B142131) and paclitaxel (B517696) in both drug-sensitive (MCF-7) and drug-insensitive (MDA-MB-231) breast cancer cell lines.

The sensitizing effect of this compound is associated with its ability to modulate the expression of other Bcl-2 family proteins. In MDA-MB-231 cells, treatment with this compound followed by cisplatin or paclitaxel led to the upregulation of pro-apoptotic proteins Bax and Puma, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family members promotes a caspase-dependent apoptotic response.

Cancer TypeCell LineKey Research FindingsCombination Therapy Insights
Breast Cancer (drug-sensitive)MCF-7This compound pre-treatment markedly enhanced the cytotoxic effect of cisplatin or paclitaxel.Potentiates apoptosis induced by both Cisplatin and Paclitaxel.
Breast Cancer (drug-insensitive)MDA-MB-231This compound pre-treatment significantly enhanced apoptosis induced by cisplatin. The effect with paclitaxel was less potent.Modulates Bcl-2 family proteins: upregulates Bax and Puma, downregulates Bcl-2 and Bcl-xL.

Cervical Cancer

In cervical cancer research, this compound has been shown to effectively induce apoptosis in HeLa cells. Studies indicate that this compound treatment leads to a concentration-dependent decrease in cell viability, with a reported IC50 value of 20 µM. At a concentration of 60 µM, this compound significantly reduced the viability of HeLa cells by nearly 90%.

The mechanism of action in cervical cancer cells appears to involve the p53 pathway. Upon exposure to this compound, researchers observed a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, alongside an increase in the expression of the tumor suppressor protein p53 and the BH3-only protein Puma. Molecular docking studies suggest that this compound occupies the hydrophobic binding grooves of Bcl-2 and Bcl-xl, which likely accounts for the downregulation of their anti-apoptotic effects and subsequent induction of apoptosis.

Cancer TypeCell LineKey Research FindingsMechanism of Action
Cervical CancerHeLaInduces a concentration-dependent decrease in cell viability (IC50 = 20 µM).Induces apoptosis via the p53 pathway; decreases Bcl-2/Bcl-xl expression and increases p53/Puma expression.

Ovarian Cancer

Preclinical studies have investigated the efficacy of this compound in ovarian carcinoma cell lines, particularly in the context of cisplatin resistance. In a study involving various ovarian carcinoma cell lines, this compound demonstrated a significant cytotoxic effect, especially in the cisplatin-resistant IGROV1-R10 cell line. Exposure of IGROV1-R10 cells to this compound resulted in substantial and rapid cell death. This effect was characterized by cell detachment, the appearance of condensed and fragmented nuclei, and an increase in the sub-G1 peak in cell cycle analysis, all of which are indicative of apoptosis. However, the response to this compound varied among different ovarian cancer cell lines, with some showing a partial response and others being nonresponsive. The study noted that the expression levels of this compound's primary targets, Bcl-2 and Bcl-xL, did not directly correlate with the observed cellular response. Instead, sensitivity to this compound was associated with the disappearance of the anti-apoptotic protein Mcl-1 following treatment.

Pancreatic Cancer

Detailed preclinical research specifically evaluating the efficacy of this compound as a monotherapy in pancreatic cancer models is not extensively documented in the currently available literature. While the search for novel therapeutic agents for pancreatic cancer is an active area of research, specific data on the standalone cytotoxic or apoptotic effects of this compound in pancreatic cancer cell lines or animal models were not identified in the reviewed studies. General research on pancreatic cancer highlights the challenges of chemoresistance and the ongoing efforts to identify new therapeutic targets and combination strategies. nih.govnih.govascopost.com

Renal Cell Carcinoma

In the context of renal cell carcinoma (RCC), which is known for its resistance to apoptosis-inducing therapies, this compound has been shown to activate the mitochondrial pathway of apoptosis. A study investigating the functionality of apoptotic pathways in RCC cell lines found that while conventional chemotherapeutic agents like etoposide failed to induce mitochondrial damage, this compound was capable of activating mitochondrial apoptosis. This suggests that the signaling pathways downstream of the mitochondria are intact and can be functionally induced by this compound in these cancer cells. The resistance to apoptosis in RCC appears to be located at the level of the mitochondria themselves, and this compound can circumvent this resistance.

This compound in Combination Therapies

A significant area of preclinical investigation for this compound has been its potential to enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to their cytotoxic effects.

Sensitization to Chemotherapeutic Agents

This compound has been shown to sensitize various cancer cell types to the apoptotic effects of conventional chemotherapy. This sensitizing effect is often attributed to its role as a Bcl-2 inhibitor, which lowers the threshold for apoptosis induction by other cytotoxic agents.

The combination of this compound and cisplatin has been evaluated in preclinical models of ovarian cancer. In cisplatin-resistant ovarian carcinoma cells, this compound has been shown to act as a reciprocal sensitizer (B1316253) with cisplatin. While this compound alone did not affect the growth of certain resistant cell lines, its combination with cisplatin led to massive cell death and prevented the recurrence of proliferation. This synergistic effect is thought to be due to the cooperation of Bcl-xL and Mcl-1 in protecting ovarian cancer cells from apoptosis, a protection that is overcome by the combined action of the two drugs. Cisplatin-induced downregulation of Mcl-1 was found to sensitize highly chemoresistant SKOV3 cells to the apoptotic effects of this compound.

Efficacy of this compound in Combination with Cisplatin in Ovarian Carcinoma Cell Lines

Cell LineTreatmentObserved EffectReference
IGROV1-R10 (Cisplatin-Resistant)This compound + CisplatinMassive cell death, prevention of recurrence researchgate.net
SKOV3 (Cisplatin-Resistant)This compound after Cisplatin-induced Mcl-1 downregulationSensitization to this compound-induced apoptosis researchgate.net

In preclinical studies involving renal cell carcinoma cell lines, etoposide by itself was unable to induce mitochondrial damage. However, this compound was shown to be capable of activating mitochondrial apoptosis in these cells, indicating that the apoptotic machinery downstream of the mitochondria is functional. While this study did not directly test the combination of this compound and etoposide, it highlights the potential of this compound to overcome the resistance of RCC cells to agents like etoposide by directly targeting the mitochondrial apoptosis pathway.

Research on the direct sensitization of ovarian and pancreatic cancer cells to etoposide by this compound is limited in the available literature. One study on pancreatic cancer cells indicated that inhibition of NF-kappaB can enhance the apoptotic effects of etoposide in resistant cell lines, though this study did not involve this compound. researchgate.net Another case report on platinum-resistant ovarian cancer showed a patient responding to a combination of anlotinib (B1662124) and etoposide, but this does not provide direct evidence for this compound's sensitizing effect. nih.gov

Preclinical Efficacy of this compound and Etoposide in Renal Cell Carcinoma

Cell LineTreatmentKey FindingReference
Renal Cell Carcinoma Cell LinesEtoposideCould not induce mitochondrial damage nih.gov
Renal Cell Carcinoma Cell LinesThis compoundAble to activate mitochondrial apoptosis nih.gov
Cytarabine

Preclinical investigations have explored the utility of this compound in combination with cytarabine, a cornerstone of chemotherapy for hematological malignancies. In a study involving malignant hematopoietic cell lines, this compound was shown to enhance the cytotoxicity of cytarabine, particularly in Bcl-2-positive lymphoblastic leukemia cells. This suggests that by inhibiting the protective effects of Bcl-2, this compound can lower the threshold for apoptosis induction by DNA-damaging agents like cytarabine. The research indicated that a low concentration of this compound, which was non-toxic to normal colony-forming cells, was sufficient to augment the anti-leukemic effect of cytarabine. nih.gov This synergistic potential highlights a strategy for selectively increasing the therapeutic index of cytarabine in Bcl-2-overexpressing cancers. nih.gov

Paclitaxel

A review of the available preclinical research literature did not yield specific studies detailing the synergistic effects or combined efficacy of this compound with paclitaxel. While paclitaxel's mechanism involves microtubule stabilization leading to mitotic arrest and apoptosis, and can be influenced by the Bcl-2 family of proteins, direct investigations into its combination with the Bcl-2 antagonist this compound have not been prominently reported in the searched studies.

Doxorubicin

Preclinical studies specifically investigating the combination of this compound and doxorubicin were not identified in the conducted literature search. Doxorubicin is a widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, ultimately inducing apoptosis. Although the apoptotic pathways triggered by doxorubicin are regulated by Bcl-2, direct evidence from preclinical models testing the synergistic efficacy of co-administering this compound to enhance doxorubicin-induced cell death is not available in the reviewed literature.

Bortezomib (B1684674)

The combination of this compound with the proteasome inhibitor bortezomib has shown significant synergistic activity in preclinical models of multiple myeloma and Epstein-Barr virus (EBV)-associated lymphoproliferative disorders. mdpi.commdpi.com In human multiple myeloma cells, sequential exposure to bortezomib followed by this compound resulted in a marked increase in mitochondrial injury, activation of caspases, and apoptosis. mdpi.com This effect was not observed with simultaneous exposure, indicating a sequence-dependent synergy. mdpi.com

Similarly, in EBV-transformed lymphoblastoid cell lines (LCLs), the addition of this compound to bortezomib markedly enhanced anti-proliferative and pro-apoptotic effects. The combination of bortezomib and this compound stimulated apoptosis in 80% of LCLs, a significant increase compared to the 20% observed with bortezomib alone. mdpi.com This enhanced apoptosis was associated with the cleavage of caspases 3, 8, and 9, suggesting the involvement of both extrinsic and intrinsic apoptotic pathways. mdpi.com

Table 1: Preclinical Efficacy of this compound in Combination with Bortezomib

Cell Line Combination Sequence Key Findings Reference
MM.1S (Multiple Myeloma) Bortezomib (10 h) followed by this compound (8 h) Marked increase in mitochondrial injury, caspase activation, and apoptosis. mdpi.com
EBV-transformed LCLs Bortezomib followed by this compound (8 h) or simultaneous (24 h) Synergistic anti-proliferative and pro-apoptotic effects. mdpi.com
Flavopiridol (B1662207)

A strong synergistic interaction has been documented between this compound and the cyclin-dependent kinase (CDK) inhibitor flavopiridol in human multiple myeloma cells. nih.govmdpi.com In U266 myeloma cells, treatment with either this compound or flavopiridol alone had minimal effect. nih.govmdpi.com However, a sequential treatment of flavopiridol followed by this compound led to a striking increase in apoptosis. nih.govmdpi.com

The mechanism underlying this synergy involves enhanced mitochondrial damage, evidenced by the release of cytochrome c and Smac/DIABLO, and loss of mitochondrial membrane potential. mdpi.com This was accompanied by the activation of caspases and a significant reduction in clonogenic survival. mdpi.com The combined treatment also triggered a marked increase in reactive oxygen species (ROS) generation, and the observed apoptosis could be attenuated by the antioxidant L-N-acetylcysteine. nih.govmdpi.com The pro-lethal effects were associated with the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL and cleavage of Bid. nih.gov

Docetaxel (B913)

Specific preclinical studies evaluating the combination of this compound and docetaxel were not found in the reviewed literature. Docetaxel, a taxane, functions by inhibiting microtubular depolymerization, which arrests cells in the G2/M phase of the cell cycle and induces apoptosis. nih.gov Its mechanism includes attenuating the effects of Bcl-2 gene expression. nih.gov While this shared pathway suggests a theoretical potential for synergy, direct experimental evidence from preclinical studies combining docetaxel with the Bcl-2 antagonist this compound is lacking in the available search results.

Sensitization to Radiotherapy

This compound has been identified in preclinical studies as a potent radiosensitizer, capable of enhancing the efficacy of radiation therapy in cancer cells, particularly those that overexpress Bcl-2. nih.govnih.gov Research has shown that this compound can reverse the radiation resistance conferred by high levels of Bcl-2. nih.gov This effect was achieved through the sequential exposure of cancer cells to a non-cytotoxic concentration of this compound, followed by a low dose of gamma radiation. nih.gov

Furthermore, this compound has been shown to sensitize human cervical cancer cells to heavy-ion radiation. nih.gov Notably, this sensitizing effect was observed in the cancer cells, including their Bcl-2 overexpressing radioresistant variants, but not in normal fibroblast cells. nih.gov This selectivity suggests that targeting Bcl-2 with agents like this compound could be an attractive strategy for improving the therapeutic window of radiotherapy, increasing its efficacy against tumors while potentially sparing normal tissue. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Bortezomib
Cytarabine
Docetaxel
Doxorubicin
Flavopiridol
This compound
L-N-acetylcysteine

Combination with Other Targeted Agents

TRAIL (TNF-alpha-related apoptosis-inducing ligand)

The combination of this compound with TNF-related apoptosis-inducing ligand (TRAIL) has been investigated as a strategy to overcome TRAIL resistance in various cancer cell lines. nih.gov TRAIL is a promising anti-cancer agent because it can selectively induce apoptosis in cancer cells while sparing most normal cells. nih.gov However, many tumors develop resistance to TRAIL-induced apoptosis.

Preclinical studies have shown that co-administration of this compound can sensitize resistant cancer cells to TRAIL. For instance, in renal cell carcinoma, glioma, and colon cancer cells, the combination of this compound and TRAIL has demonstrated synergistic effects in inducing apoptosis. The underlying mechanism involves this compound's ability to inhibit anti-apoptotic Bcl-2 proteins, which can block the mitochondrial pathway of apoptosis often required for TRAIL-induced cell death. nih.gov By neutralizing Bcl-2, this compound facilitates the apoptotic signaling cascade initiated by TRAIL.

Table 1: Preclinical Studies of this compound in Combination with TRAIL

Cell Lines Key Findings
Renal Carcinoma This compound pretreatment sensitized TRAIL-mediated apoptosis.
Glioma Synergistic induction of apoptosis observed.
Colon Cancer Combination demonstrated enhanced cell death compared to single agents.
Capsaicin (B1668287)

Capsaicin, the pungent component of chili peppers, has been shown to induce apoptosis in various cancer cell lines. scirp.orgscirp.orgresearchgate.net Preclinical research has explored the combination of this compound and capsaicin, particularly in melanoma cells.

A study investigating this combination in three melanoma cell lines with varying aggressive potential found that the two agents had an additive effect in inducing apoptosis in two of the cell lines (HBL and A375SM). scirp.orgscirp.orgresearchgate.net More significantly, in the most metastatically aggressive cell line (C8161), the combination of this compound and capsaicin resulted in a synergistic induction of apoptosis. scirp.orgresearchgate.net This suggests that co-administration could be a promising approach for aggressive melanomas. scirp.orgscirp.orgresearchgate.net

Table 2: Efficacy of this compound and Capsaicin Combination in Melanoma Cell Lines

Cell Line Interaction Outcome
HBL Additive Increased apoptosis
A375SM Additive Increased apoptosis
C8161 Synergistic Significant increase in apoptosis
Curcumin (B1669340)

Curcumin, a natural polyphenol derived from turmeric, has well-documented anticancer properties, including the ability to induce apoptosis and sensitize cancer cells to conventional therapies. nih.govnih.gov Preclinical studies have indicated that curcumin can act synergistically with various chemotherapeutic agents. While direct preclinical studies detailing the combination of this compound and curcumin are limited, the known mechanisms of both compounds suggest a strong rationale for their combined use. Curcumin has been shown to modulate multiple signaling pathways involved in cell survival and apoptosis, including the downregulation of anti-apoptotic proteins. nih.govnih.gov

PK11195

PK11195 is an antagonist of the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO), which is located on the outer mitochondrial membrane. Research has shown that the combination of this compound and PK11195 can enhance apoptosis in cancer cells. nih.gov

One study found that while this compound alone was ineffective in causing cytochrome c release from purified mitochondria, the addition of PK11195 significantly enhanced this release. nih.gov This suggests that PK11195 can potentiate the pro-apoptotic activity of this compound at the mitochondrial level. In cellular assays, the combination of this compound and PK11195 led to a greater induction of apoptosis than either agent alone, indicating a potentially useful therapeutic strategy to enhance cell death in cancer. nih.gov

Table 3: Preclinical Findings for this compound and PK11195 Combination

System Finding
Purified Mitochondria PK11195 enhanced this compound-mediated cytochrome c release.
Cancer Cell Lines Combination resulted in increased apoptosis compared to single agents.
MEK/MAPK Pathway Inhibitors

The MEK/MAPK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. nih.govnih.govthesciencein.org Consequently, MEK inhibitors are a significant class of targeted cancer therapies. nih.govthesciencein.org Combining MEK inhibitors with agents that target apoptosis pathways, such as Bcl-2 inhibitors, is a rational therapeutic strategy. nih.gov

While comprehensive preclinical studies specifically combining this compound with various MEK/MAPK pathway inhibitors are not extensively reported in publicly available literature, the principle of dual pathway blockade is well-established. Inhibition of the MEK/ERK pathway can lead to the upregulation of pro-apoptotic proteins like BIM. This apoptotic priming makes cancer cells more susceptible to Bcl-2 inhibitors. One meeting report has previously indicated a synergistic effect between this compound and the MEK/MAPK inhibitor PD184352.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted agents that have shown significant efficacy in cancers with deficiencies in DNA damage repair, particularly those with BRCA mutations. nih.govnih.govresearchgate.net The rationale for combining PARP inhibitors with other anticancer agents is to enhance DNA damage or to inhibit alternative survival pathways.

Currently, there is a lack of direct preclinical studies investigating the combination of this compound with PARP inhibitors. However, the theoretical basis for such a combination exists. By inducing DNA damage, PARP inhibitors can trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. In cancers that overexpress anti-apoptotic Bcl-2 proteins, resistance to PARP inhibitor-induced apoptosis may occur. In such cases, a Bcl-2 inhibitor like this compound could potentially restore sensitivity to PARP inhibition.

Heavy-Ion Radiation

The small-molecule Bcl-2 inhibitor, this compound, has been shown to sensitize cervical cancer cells to heavy-ion radiation. A study demonstrated that this compound makes human cervical cancer cells, including those with Bcl-2 overexpression that are typically radioresistant, more susceptible to the effects of heavy ions. nih.gov Notably, this sensitizing effect was not observed in normal fibroblasts, suggesting a potential therapeutic window for targeting tumor cells. nih.gov This finding indicates that Bcl-2 is a promising target for enhancing the effectiveness of heavy-ion therapy in treating cervical cancer. nih.gov

In Vivo Studies and Xenograft Models

Glioblastoma Xenograft Models

In vivo studies utilizing glioblastoma xenograft models have provided insights into the potential therapeutic applications of this compound. Research has shown that while this compound administered alone did not significantly affect the growth of glioblastoma tumors in a xenograft mouse model, it demonstrated a synergistic effect when combined with a chemotherapeutic agent. This combination resulted in a notable slowdown of glioblastoma multiforme cell growth in vivo.

This sensitizing activity of this compound is dependent on the expression of Bcl-2 and involves the selective inhibition of the interaction between the Bcl-2 protein and the pro-apoptotic protein Bax. By preventing this interaction, this compound facilitates the induction of cell death in malignant glioma cells. These findings suggest that this compound and similar compounds could be valuable in combination with cytotoxic treatments for solid tumors that exhibit high levels of the anti-apoptotic Bcl-2 protein.

Suppression of Tumor Growth in Xenograft Models

The primary in vivo evidence for this compound's ability to suppress tumor growth comes from studies on glioblastoma xenografts. When used in conjunction with the chemotherapeutic agent etoposide, local administration of this compound significantly slowed the subcutaneous growth of glioblastoma xenografts in immunodeficient mice. This indicates that this compound can exert an antitumor activity in an in vivo setting when combined with a cytotoxic drug. It is important to note that in the same experimental setting, this compound as a standalone treatment was inefficient in restraining tumor growth.

The table below summarizes the key findings from the glioblastoma xenograft model study.

Treatment GroupEffect on Tumor GrowthMechanism of Action
This compound alone No significant effect-
This compound + Etoposide Significantly slowed tumor growthSensitizes cancer cells to chemotherapy by inhibiting the Bcl-2/Bax interaction.

Compound Names

Advanced Research and Analogues of Ha14 1

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of HA14-1 and its analogues have been crucial in understanding how modifications to the chemical structure impact their biological activity and pharmacological properties nih.govfishersci.deuni.luuni.lumolbase.com. These studies aim to identify key structural features responsible for binding to anti-apoptotic Bcl-2 proteins and inducing apoptosis, as well as to address limitations such as chemical instability. Research into the SAR of this compound guided the development of more stable analogues with improved characteristics uni.lumolbase.com. For instance, SAR studies of sthis compound, a stable analogue, led to the identification of compounds like CXL017, which demonstrated low micromolar cytotoxicity across a range of hematologic and solid tumor cell lines uni.lumolbase.com. These studies highlight the importance of specific chemical moieties and their arrangement for optimal interaction with target proteins and subsequent cellular effects.

Development of this compound Analogues

The inherent instability of this compound under physiological conditions has been a significant factor driving the development of more stable analogues. This instability led researchers to investigate the decomposition pathway of this compound to guide the design of improved compounds. The goal was to create analogues that retain the desired mechanism of action, such as antagonizing anti-apoptotic Bcl-2 proteins, while exhibiting enhanced stability and potentially reduced undesirable effects.

sthis compound (Stable this compound Analog)

One notable analogue developed is sthis compound, chemically known as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate uni.lumolbase.com. This compound was specifically designed to overcome the limitations associated with the instability of the parent compound, this compound.

A primary objective in developing sthis compound was to achieve enhanced chemical stability compared to this compound uni.lumolbase.com. Studies have shown that sthis compound exhibits significantly improved stability. For example, sthis compound was reported to have a half-life exceeding 24 hours in cell culture medium, a considerable improvement over the approximately 15-minute half-life observed for this compound under similar conditions. This enhanced stability allows sthis compound to maintain its structural integrity and biological activity for a longer duration, making it a more promising candidate for research investigations.

Here is a comparison of the stability of this compound and sthis compound:

CompoundStability in Cell Culture Medium
This compoundHalf-life ~15 minutes
sthis compoundHalf-life > 24 hours

Another important characteristic of sthis compound is its reduced generation of reactive oxygen species (ROS). Unlike this compound, which can generate ROS, sthis compound has been shown not to produce ROS in cell culture medium and in vitro. This suggests that the ROS observed with this compound treatment may be linked to its decomposition rather than its primary mechanism of action as a Bcl-2 antagonist. The lack of ROS formation by sthis compound eliminates the potential contribution of oxidative stress to its observed cytotoxicity, allowing for a clearer understanding of its effects mediated through Bcl-2 antagonism and other pathways.

Research into the mechanism of action of sthis compound has revealed that it exerts dual effects on mitochondria. These effects include sensitizing cells to increased mitochondrial permeability and inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-stimulated respiration and uncoupled respiration. At relatively low concentrations, sthis compound has been observed to induce mitochondrial swelling. At higher concentrations (e.g., over 30 μM), sthis compound can cause mitochondrial transition depolarization independent of permeability transition. These findings suggest that sthis compound influences mitochondrial function through multiple pathways, contributing to its cellular effects.

Drug-Polymer Conjugates of this compound

To address challenges such as poor solubility and cell membrane permeability associated with small-molecule Bcl-2 inhibitors like this compound, the development of drug-polymer conjugates has been explored. Conjugating this compound to a hydrophilic polymeric carrier can potentially overcome these limitations. The development of the first bioconjugate of this type, an HPMA copolymer-HA14-1 conjugate, has been reported. In vivo studies of this conjugate demonstrated greater efficacy compared to the free drug, including the suppression of tumor growth. Polymer conjugation offers advantages such as improved delivery to target sites and enhanced therapeutic efficacy.

Challenges and Future Directions in Ha14 1 Research

Limitations of HA14-1 in Research and Potential Solutions

Research into this compound has revealed key limitations concerning its stability, pharmacokinetic behavior, and potential for off-target effects. Addressing these issues is crucial for advancing the understanding and potential application of this compound and its derivatives.

Stability Issues and Decomposition

A significant challenge associated with this compound is its instability under physiological conditions. Studies have shown that this compound decomposes rapidly in cell culture medium, with a reported half-life of approximately 15 minutes. acs.orgnih.govpsu.edu This rapid decomposition raises concerns about whether the observed biological activity is directly attributable to the parent compound or its decomposition products. acs.orgnih.gov Furthermore, the decomposition process of this compound has been linked to the generation of reactive oxygen species (ROS), which can contribute to cell death and complicate the interpretation of results, particularly when evaluating its role as a specific Bcl-2 antagonist. acs.orgmdpi.comnih.govmdpi.com

To address these stability issues, researchers have focused on developing stable analogues of this compound. aacrjournals.orgpsu.edunih.gov A stable analogue, sthis compound, has been synthesized and characterized, demonstrating improved stability and negligible ROS generation compared to the parent compound. psu.edunih.gov The development of such stable analogues is expected to provide more reliable tools for investigating the specific mechanisms of action related to Bcl-2 antagonism and guide the development of more stable and effective therapeutic candidates. aacrjournals.orgpsu.edu

Pharmacokinetic Properties (excluding dosage/administration)

While detailed pharmacokinetic studies on this compound itself are limited in the provided search results, the inherent instability discussed above directly impacts its pharmacokinetic profile. A short half-life due to rapid decomposition would lead to poor systemic exposure and necessitate frequent administration or higher doses to maintain potentially therapeutic concentrations, which is often associated with increased toxicity risks. mdpi.com The development of stable analogues like sthis compound aims to improve the pharmacokinetic properties by increasing the compound's half-life and stability in biological environments, potentially leading to more sustained exposure and improved efficacy. aacrjournals.orgpsu.edunih.gov Research into the pharmacokinetics of such stable analogues is essential to understand their absorption, distribution, metabolism, and excretion, which are critical factors for assessing their potential as viable drug candidates. mdpi.comfrontiersin.org

Off-Target Effects

Beyond its intended target of Bcl-2, this compound has been suggested to exhibit off-target effects that could contribute to its observed biological activities and potentially lead to unintended consequences. nih.govresearchgate.net Studies have indicated that this compound may trigger the mitochondrial pathway of apoptosis via the Bcl-2-Bax axis, but the possibility of binding to other Bcl-2 family proteins or the generation of ROS due to its degradation cannot be excluded as contributing factors to its effects. nih.gov

More specifically, research has shown that this compound can cause dysregulation of intracellular calcium signaling in platelets and human cell lines. haematologica.org This off-target effect appears to involve the inhibition of sarco/endoplasmic reticulum Ca2+-ATPases (SERCA2b) and inositol (B14025) triphosphate receptors (IP3Rs). haematologica.org this compound was found to effectively inhibit SERCA2b Ca2+ ATPase activity and, at higher concentrations, inhibit IP3R-mediated Ca2+ release, effects not observed with the specific Bcl-2/Bcl-XL inhibitor ABT-737. haematologica.org These findings highlight that the biological outcomes observed with this compound treatment may be a result of a combination of intended Bcl-2 antagonism and unintended off-target interactions, complicating the precise attribution of its effects solely to Bcl-2 inhibition. nih.govhaematologica.org The development and study of more selective analogues are crucial to minimize off-target effects and better understand the specific contribution of Bcl-2 inhibition to the observed cellular responses. nih.govnih.gov

Future Research Avenues for this compound and its Analogues

Despite the limitations of the parent compound, research into this compound and its analogues continues, driven by the potential of targeting anti-apoptotic proteins in various diseases. Future research should focus on a deeper understanding of its mechanisms and exploring expanded therapeutic applications.

Elucidating Undefined Mechanisms of Action

While this compound was initially identified as a Bcl-2 antagonist, its complete mechanism of action is not yet fully defined. psu.edunih.govnih.gov Research suggests that its actions may be more complex than solely targeting anti-apoptotic Bcl-2 family members. nih.gov For instance, studies with the stable analogue sthis compound indicate a dual mode of action involving both mitochondrial Bcl-2 proteins and the inhibition of SERCA proteins, leading to the induction of endoplasmic reticulum (ER) stress. psu.edunih.gov This suggests that the effects of this compound and its analogues may involve multiple cellular pathways, including those related to calcium homeostasis and ER function, in addition to direct modulation of Bcl-2 family proteins. psu.edunih.govhaematologica.org

Future research should aim to comprehensively map the molecular targets and pathways influenced by this compound and its stable analogues. This includes further investigation into the interaction with different Bcl-2 family members (beyond Bcl-2 and Bcl-XL), the precise mechanisms underlying the observed effects on calcium signaling and ER stress, and the potential interplay between these different pathways in mediating cellular outcomes like apoptosis. psu.edunih.govnih.gov Elucidating these undefined mechanisms is crucial for a complete understanding of how these compounds exert their effects and for the rational design of more potent and selective agents. nih.govnih.gov Computational modeling and systems biology approaches could also play a role in understanding the complex interactions and non-linear effects observed with this compound and other BH3 mimetics. arxiv.org

Expanding Therapeutic Applications beyond Oncology

This compound has been primarily investigated for its potential in oncology, particularly in sensitizing cancer cells to apoptosis and overcoming drug resistance associated with the overexpression of anti-apoptotic Bcl-2 proteins. acs.orgaacrjournals.orgmdpi.comaacrjournals.org Its ability to induce apoptosis in various cancer cell lines and enhance the cytotoxicity of chemotherapeutic agents highlights its relevance in cancer research. acs.orgaacrjournals.orgaacrjournals.org

Overcoming Chemoresistance Mechanisms

Overexpression of anti-apoptotic Bcl-2 proteins is a significant mechanism by which tumors acquire drug resistance to conventional cancer therapies. aacrjournals.orgnih.gov this compound, as an antagonist against anti-apoptotic Bcl-2 proteins, has shown the ability to selectively target tumor cells with elevated Bcl-2 levels, suggesting its potential in overcoming this type of drug resistance. aacrjournals.org Studies have indicated that this compound can sensitize various cancer cells to a range of cancer therapies, acting as a chemosensitizer. aacrjournals.org

Research has demonstrated that this compound increased the cytotoxic effects of agents like cisplatin (B142131) and gemcitabine (B846) in mesothelioma and laryngeal cancer cells where Bcl-2 and Bcl-xL were overexpressed. nih.gov Downregulation of Bcl-2 and Bcl-xL enhanced drug resistance, while treatment with this compound increased the cytotoxic effects of these chemotherapies. nih.gov In MDA-MB-231 breast cancer cells, this compound enhanced the apoptotic effects of cisplatin by modulating Bcl-2 family members. researchgate.netnih.gov Pre-treatment with this compound enhanced dose-dependent induction of apoptosis by cisplatin and paclitaxel (B517696) in both drug-sensitive (MCF-7) and drug-insensitive (MDA-MB-231) breast cancer cells. researchgate.net This effect was associated with the upregulation of pro-apoptotic proteins like Bax and Puma, and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL when cells were pretreated with this compound followed by chemotherapy. researchgate.net Enforced Bcl-2 expression in MDA-MB-231 cells abrogated the sensitizing effect of this compound on cisplatin-induced apoptosis, suggesting the potentiating effect is drug and cell type specific and may depend on the modulation of other Bcl-2 family members. researchgate.net

This compound has also been shown to potentiate the lethality of regimens involving MEK inhibitors. vcu.edu Additionally, it can sensitize Bcl-2-overexpressing chronic lymphocytic leukemia cells to apoptosis induced by other agents, such as 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), a potent cytotoxic agent and PPARγ ligand. aacrjournals.org

Further Development of Potent and Stable Analogues

A significant challenge for this compound is its instability under physiological conditions, with a reported half-life of only 15 minutes in cell culture medium, leading to decomposition into inactive species. aacrjournals.orgpsu.edu This instability necessitates the development of more stable analogues. Studies investigating the decomposition pathway of this compound have guided the discovery of such analogues. aacrjournals.org

One stable analog, sHA 14-1, has been developed and evaluated. psu.edunih.gov sHA 14-1 demonstrated improved stability in cell culture medium, with a half-life exceeding 24 hours. nih.gov It also showed improved binding interaction with anti-apoptotic Bcl-2 proteins compared to this compound and displayed similar in vitro cytotoxicity. nih.gov Compared to this compound, sHA 14-1 showed increased potency in disrupting the binding interaction of a Bak BH3 peptide with Bcl-2 and Bcl-xL proteins, suggesting it is a potentially more potent antagonist. nih.gov Like this compound, sHA 14-1 nullified drug resistance developed through the overexpression of anti-apoptotic Bcl-2 proteins. nih.gov

Furthermore, modifications of this compound have led to the development of a novel class of tubulin inhibitors. researchgate.net Three such compounds, mHA1, mHA6, and mHA11, demonstrated in vitro cytotoxicities against tumor cells that were more potent and stable than this compound, with nM IC50 values, while showing minimal effects on normal cells. researchgate.net These compounds were found to bind at the colchicine-binding site on tubulin, inhibiting microtubule formation. researchgate.net Treatment with these mHA compounds led to decreased microtubule density, G2/M cell cycle arrest, and apoptosis in leukemia and lung cancer cells. researchgate.net

The binding affinity of this compound to Bcl-2 has been reported with an IC50 of approximately 9 μM, which is considered relatively high compared to some other inhibitors of anti-apoptotic Bcl-2 proteins. tocris.comnih.govmdpi.com The development of analogues with improved binding affinity and stability remains a key area of research.

Integration with Emerging Cancer Therapies

This compound's ability to induce apoptosis and overcome Bcl-2-mediated resistance makes it a candidate for integration with various existing and emerging cancer therapies. Preclinical studies have shown that this compound can synergize with a wide range of cancer therapies. aacrjournals.orgaacrjournals.org

Its potential as a chemosensitizer has been explored in combination with conventional chemotherapeutic agents like doxorubicin (B1662922), cisplatin, and paclitaxel. aacrjournals.orgresearchgate.netnih.govmdpi.com this compound has been shown to enhance the cytotoxicity of doxorubicin, TRAIL ligand, dexamethasone (B1670325), bortezomib (B1684674), and flavopiridol (B1662207) in various cancer cell lines. nih.govmdpi.com

Research also suggests potential synergy with proteasome inhibitors like bortezomib, particularly in chemoresistant cancers. tandfonline.com this compound can promote mitochondrial injury and apoptosis induced by bortezomib in multiple myeloma cells. tandfonline.com The combination may involve the interplay between Bcl-2 inhibition and endoplasmic reticulum (ER) stress induced by proteasome inhibitors. tandfonline.com

The development of stable analogues like sHA 14-1, which can synergize the in vitro cytotoxicity of various anticancer agents including Fas ligand and dexamethasone, further supports the potential for combination therapies. nih.gov

Translational Research Considerations (excluding clinical trial details)

Translational research for compounds like this compound involves applying discoveries made in laboratory and preclinical studies to develop potential human therapeutics. um.edu.mt This process bridges basic research and clinical application, often referred to as "bench to bedside." um.edu.mt Key considerations in the translational pathway for this compound, excluding clinical trial specifics, include the need for robust preclinical data demonstrating efficacy and understanding the underlying biological mechanisms.

Preclinical efficacy studies using relevant in vitro and in vivo models are crucial to support the rationale for further development. nih.gov For this compound, preclinical studies have demonstrated significant antitumor activity in different cancer models, including reducing tumor growth and inducing apoptosis. It has shown effectiveness against both Bcl-2-dependent and independent cancer cell lines.

A critical aspect is the need for preclinical models that are more predictive of clinical safety and efficacy. nih.goveurogct.org While this compound has shown promise in preclinical settings, the challenges related to its stability and potential off-target effects need careful consideration during translation. aacrjournals.orgpsu.edutandfonline.com Understanding the molecular mechanisms of action, including potential dual targeting mechanisms as suggested for sHA 14-1 involving both mitochondrial Bcl-2 proteins and SERCA proteins, is vital for informing translational strategies. psu.edu

Translational research also involves identifying factors that may hinder the process and emphasizing the importance of interdisciplinary collaboration and data sharing. um.edu.mtcuanschutz.edu Rigorous review of preclinical efficacy data and adherence to guidelines and standard protocols are essential to de-risk potential clinical programs. nih.gov Identifying and validating biomarkers that can predict response to this compound or its analogues in preclinical models is also important for guiding future translational efforts.

The development of stable and more potent analogues, as discussed in Section 5.2.4, is a direct outcome of translational considerations aimed at improving the drug's properties for potential clinical use. aacrjournals.orgnih.gov Furthermore, understanding how this compound or its analogues integrate with the complex tumor microenvironment and influence processes like angiogenesis or immune responses could inform future translational strategies, although these specific aspects were not detailed in the search results. researchgate.netmdpi.comopenaccessjournals.com

Q & A

What is the molecular mechanism by which HA14-1 induces apoptosis in cancer cells, and how is this validated experimentally?

This compound binds to the surface pocket of Bcl-2, disrupting its anti-apoptotic function and triggering caspase activation. This mechanism is validated via dose-dependent apoptosis assays (e.g., caspase-3/7 activation in HL-60 cells) and cytotoxicity assessments using MTT assays . For example, in follicular lymphoma cell lines (HF1A3, HF4.9, HF28RA), this compound reduced cell viability with LC50 values of 4.5–12.6 μM, correlating with ROS generation and mitochondrial dysfunction . Advanced studies use flow cytometry to quantify Annexin-V/PI staining and immunoblotting to confirm caspase cleavage .

How should researchers design in vitro experiments to evaluate this compound’s efficacy and specificity?

Basic Design:

  • Cell Lines: Use Bcl-2-dependent models (e.g., HL-60 leukemia, follicular lymphoma cells) .
  • Dose Range: 1–50 μM (based on IC50 ~9 μM) .
  • Controls: Include untreated cells and a positive control (e.g., staurosporine).
  • Assays: MTT for viability, Annexin-V/PI for apoptosis, and JC-1 staining for mitochondrial membrane potential .

Advanced Considerations:

  • Specificity Testing: Compare this compound with BH3 mimetics (e.g., ABT-737) to differentiate Bcl-2 inhibition from off-target effects (e.g., SERCA2b inhibition in Ca2+ signaling assays) .
  • Time-Course Experiments: Assess caspase activation at 6–24 hours post-treatment to capture dynamic apoptotic responses .

How can contradictory in vitro and in vivo efficacy data for this compound be resolved?

In glioblastoma xenograft models, this compound (400 nM) alone showed no significant tumor suppression but enhanced etoposide’s effects . To address this discrepancy:

  • Pharmacokinetic Analysis: Measure this compound’s bioavailability and tissue penetration in vivo.
  • Combination Studies: Test this compound with DNA-damaging agents (e.g., etoposide) or kinase inhibitors (e.g., flavopiridol) to exploit synthetic lethality .
  • Model Selection: Use orthotopic or patient-derived xenografts (PDX) for better clinical relevance .

What methodologies are recommended to investigate this compound’s off-target effects on intracellular Ca2+ signaling?

This compound inhibits SERCA2b Ca2+-ATPase and IP3R-mediated Ca2+ release, distinct from BH3 mimetics like ABT-737 . Key methods include:

  • Fluorescent Probes: Use Fura-2 AM or Fluo-4 to quantify cytosolic Ca2+ fluctuations in platelets or HeLa cells .
  • SERCA Activity Assays: Measure ATPase activity in microsomal fractions treated with this compound .
  • Comparative Studies: Co-treat with ABT-737 to isolate Bcl-2-specific effects from Ca2+-related artifacts .

How does this compound synergize with flavopiridol in inducing apoptosis, and what molecular pathways are involved?

In multiple myeloma cells, sequential treatment (flavopiridol → this compound) synergistically increases mitochondrial damage (cytochrome c/Smac release), caspase activation, and ROS generation . Key steps:

Priming with Flavopiridol: Downregulates Mcl-1 and Bcl-xL via CDK9 inhibition, sensitizing cells to this compound .

This compound Treatment: Amplifies JNK/p38 activation and Bax mitochondrial translocation, overriding anti-apoptotic signals .

Validation: Use clonogenic assays to confirm reduced survival and immunoblotting for cleaved Bid/Bax .

What statistical approaches are critical for analyzing this compound’s dose-response data?

  • Dose-Response Curves: Fit data using nonlinear regression (e.g., Prism’s log[inhibitor] vs. response model) to calculate LC50/IC50 .
  • Synergy Assessment: Apply the Chou-Talalay method (Combination Index) for this compound/flavopiridol studies .
  • Error Analysis: Report SEM and p-values from triplicate experiments; use ANOVA for multi-group comparisons .

How can researchers address this compound’s limited solubility and stability in experimental setups?

  • Solubilization: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in serum-free media .
  • Stability Testing: Pre-incubate this compound at 37°C for 24 hours and re-assay activity via MTT to confirm potency retention .
  • Alternative Formulations: Use liposomal encapsulation or PEGylation to improve bioavailability in vivo .

What are the ethical and technical considerations for in vivo this compound studies?

  • Animal Welfare: Monitor tumor burden and weight loss in xenograft models; adhere to IACUC guidelines .
  • Dosing Regimen: Optimize intra-tumoral vs. systemic delivery to minimize off-target toxicity .
  • Data Transparency: Report negative results (e.g., lack of single-agent efficacy) to avoid publication bias .

How should conflicting data on this compound’s role in Ca2+ dysregulation be interpreted?

While this compound disrupts Ca2+ homeostasis via SERCA2b/IP3R inhibition, ABT-737 does not . To clarify:

  • Mechanistic Studies: Use CRISPR knockout models (e.g., SERCA2b−/− cells) to isolate this compound’s Ca2+-dependent effects .
  • Pathway Mapping: Integrate transcriptomic data (RNA-seq) to identify this compound-modulated Ca2+ signaling nodes .

What are the key gaps in this compound research, and how can they be addressed?

  • Clinical Translation: No clinical trials exist; prioritize PDX models and combinatorial screens .
  • Off-Target Profiling: Use proteomics (e.g., affinity pulldown-MS) to identify non-Bcl-2 targets .
  • Resistance Mechanisms: Develop this compound-resistant cell lines and profile mutations via whole-exome sequencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.